4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide
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Overview
Description
4-Amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to form the spirocyclic core.
Introduction of the pyrimidine ring: The spirocyclic intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to introduce the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-Amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-methylbenzamide
- 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
4-Amino-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide is unique due to its specific spirocyclic structure and the presence of the fluorophenyl moiety, which may confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C19H22FN5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-amino-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H22FN5O3/c20-15-4-2-1-3-13(15)11-22-17(26)14-12-23-18(24-16(14)21)25-7-5-19(6-8-25)27-9-10-28-19/h1-4,12H,5-11H2,(H,22,26)(H2,21,23,24) |
InChI Key |
LQRRMXQNOXQLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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